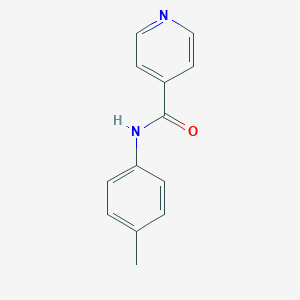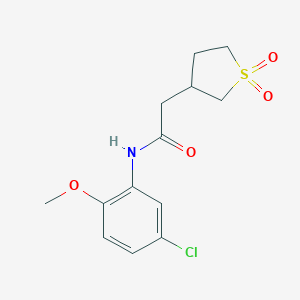
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, also known as CMFDA, is a fluorescent dye used in scientific research. It is a thiol-reactive compound that has been widely used for labeling proteins and cells.
作用機序
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a thiol-reactive compound that reacts with free thiols (-SH) on proteins and cells to form stable thioether bonds. The reaction is pH-dependent and occurs rapidly at neutral pH. Once labeled, the N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide-labeled proteins and cells can be detected by fluorescence microscopy or flow cytometry.
生化学的および生理学的効果
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide labeling has no significant effect on the biochemical and physiological properties of the labeled proteins and cells. However, it should be noted that N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide labeling may alter the function of some proteins and cells, especially if the labeling density is high.
実験室実験の利点と制限
The advantages of N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide labeling are its high sensitivity, specificity, and stability. N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide labeling is also compatible with a wide range of biological samples, including live cells and tissues. However, N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide labeling has some limitations, including its pH-dependent reactivity, potential toxicity at high concentrations, and interference with some biological assays.
将来の方向性
In the future, N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide may be used in combination with other fluorescent dyes to study the dynamics of protein-protein interactions and signaling pathways in living cells. N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide may also be used to develop new diagnostic and therapeutic agents for diseases such as cancer and infectious diseases. Finally, N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide may be used to study the role of thiol oxidation and reduction in cellular processes such as aging and oxidative stress.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a useful fluorescent dye for labeling proteins and cells in scientific research. Its synthesis method is straightforward, and it has been widely used in various applications. N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide labeling has no significant effect on the biochemical and physiological properties of the labeled proteins and cells. However, it has some limitations that should be considered when designing experiments. In the future, N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide may have more applications in biological research, and its potential should be explored further.
合成法
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is synthesized by the reaction of 5-chloro-2-methoxyaniline with 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide as a yellow solid with a purity of over 95%.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is widely used in scientific research as a fluorescent dye for labeling proteins and cells. It has been used to study the localization, trafficking, and turnover of proteins in living cells. N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is also used to label cells for tracking their migration and proliferation in vitro and in vivo. Furthermore, N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has been used to label bacteria and viruses for studying their infection and replication in host cells.
特性
製品名 |
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide |
|---|---|
分子式 |
C13H16ClNO4S |
分子量 |
317.79 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C13H16ClNO4S/c1-19-12-3-2-10(14)7-11(12)15-13(16)6-9-4-5-20(17,18)8-9/h2-3,7,9H,4-6,8H2,1H3,(H,15,16) |
InChIキー |
DTUAJFXAIWGJHZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCS(=O)(=O)C2 |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)


![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
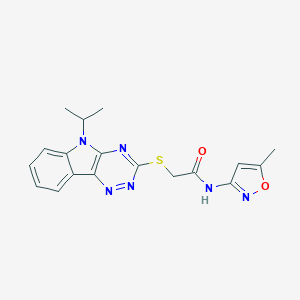
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
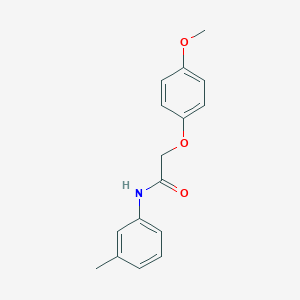
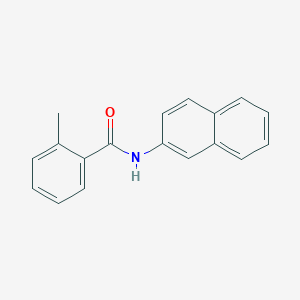
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
